molecular formula C6H6O4 B13952007 Methyl 3-oxobut-1-yn-1-yl carbonate CAS No. 344245-70-1

Methyl 3-oxobut-1-yn-1-yl carbonate

Cat. No.: B13952007
CAS No.: 344245-70-1
M. Wt: 142.11 g/mol
InChI Key: LNZHVONNOFPCTM-UHFFFAOYSA-N
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Description

Methyl 3-oxobut-1-yn-1-yl carbonate is an organic compound with a unique structure that combines a carbonate group with an alkyne and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxobut-1-yn-1-yl carbonate can be synthesized through the reaction of propargyl alcohol with carbon dioxide in the presence of a phosphine catalyst. This reaction typically occurs under ambient temperature and pressure, making it an efficient and environmentally friendly method . The reaction conditions can be optimized to achieve high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and catalysts. The scalability of the synthesis process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxobut-1-yn-1-yl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-oxobut-1-yn-1-yl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-oxobut-1-yn-1-yl carbonate involves its ability to undergo various chemical transformations. The carbonate group can participate in cycloaddition reactions, while the alkyne and ketone groups provide sites for further functionalization. These reactions are often catalyzed by phosphine or other nucleophilic catalysts, which facilitate the formation of new chemical bonds .

Properties

CAS No.

344245-70-1

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

methyl 3-oxobut-1-ynyl carbonate

InChI

InChI=1S/C6H6O4/c1-5(7)3-4-10-6(8)9-2/h1-2H3

InChI Key

LNZHVONNOFPCTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#COC(=O)OC

Origin of Product

United States

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